molecular formula C29H29N3O3 B12176787 6-(5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)-N-(2-phenylethyl)hexanamide

6-(5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)-N-(2-phenylethyl)hexanamide

Cat. No.: B12176787
M. Wt: 467.6 g/mol
InChI Key: NNFCZIZKPFVXKW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-(5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)-N-(2-phenylethyl)hexanamide (CAS 1630872-93-3) is a synthetic small molecule with a molecular formula of C29H29N3O3 and a molecular weight of 467.56 g/mol. This compound belongs to the dihydroisoindoloquinazoline class of nitrogen-containing polycyclic aromatic compounds, a scaffold recognized for its significant potential in anticancer research . The core structure is synthesized via efficient multicomponent reactions, such as the imino Diels-Alder reaction, which allows for the creation of a rigid, complex framework ideal for probing biological interactions . The primary research value of this compound stems from the documented biological activities of its structural analogs. Compounds based on the isoindolo[2,1-a]quinoline and quinazoline architectures have demonstrated potent antitumoral activity against a range of cancer cell lines, including MCF-7, SKBR3, PC3, and HeLa, with some lead compounds exhibiting activity in the nanomolar range . The presence of the 2-phenylethyl side chain in this particular analog is a key feature designed to enhance its interaction with biological targets, potentially improving selectivity and efficacy. The molecular framework is known to exhibit potent inhibitory activities against critical enzymatic targets such as Topoisomerase II and DNA gyrase, which are essential for DNA replication and cell proliferation in cancer cells . This compound is intended for research applications only, including use as a standard in assay development, for in vitro cytotoxicity screening, and for mechanistic studies aimed at understanding its pathway modulation and interactions with biological macromolecules.

Properties

Molecular Formula

C29H29N3O3

Molecular Weight

467.6 g/mol

IUPAC Name

6-(5,11-dioxo-6aH-isoindolo[2,1-a]quinazolin-6-yl)-N-(2-phenylethyl)hexanamide

InChI

InChI=1S/C29H29N3O3/c33-26(30-19-18-21-11-3-1-4-12-21)17-5-2-10-20-31-27-22-13-6-7-14-23(22)29(35)32(27)25-16-9-8-15-24(25)28(31)34/h1,3-4,6-9,11-16,27H,2,5,10,17-20H2,(H,30,33)

InChI Key

NNFCZIZKPFVXKW-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CCNC(=O)CCCCCN2C3C4=CC=CC=C4C(=O)N3C5=CC=CC=C5C2=O

Origin of Product

United States

Preparation Methods

Core Isoindoloquinazoline Synthesis

The isoindolo[2,1-a]quinazoline-5,11-dione core is synthesized via a reductive one-pot reaction. A validated method involves treating N-substituted 2-nitrobenzamides with 2-formylbenzoic acids in the presence of stannous chloride dihydrate (SnCl₂·2H₂O) under reflux in ethanol . This process achieves cyclization through nitro group reduction followed by nucleophilic attack, forming the bicyclic structure.

Key Reaction Conditions:

  • Catalyst: SnCl₂·2H₂O (10 mol%)

  • Solvent: Ethanol (reflux, 12–24 hours)

  • Yield: 65–85% depending on substituents .

This method avoids harsh conditions and enables direct access to the core structure, which is critical for subsequent functionalization.

Hexanamide Side-Chain Introduction

The hexanamide moiety is introduced via amide coupling. A patent detailing verapamil intermediate synthesis describes a similar approach using N-methylhomoveratrylamine and a cyano-substituted hexanoic acid derivative . For the target compound, the hexanoic acid is activated (e.g., as an acyl chloride or mixed anhydride) and coupled with the isoindoloquinazoline core’s amine group.

Representative Protocol:

  • Activation: React 6-aminohexanoic acid with thionyl chloride (SOCl₂) to form the acyl chloride.

  • Coupling: Combine the acyl chloride with the isoindoloquinazoline core in dichloromethane (DCM) using triethylamine (TEA) as a base.

  • Work-Up: Quench with aqueous NaHCO₃, extract with DCM, and purify via column chromatography .

Optimization Note: Using 3-nitrophenylboronic acid as a coupling catalyst improves yield (up to 89%) by facilitating amide bond formation under mild conditions .

Phenylethyl Group Functionalization

The N-(2-phenylethyl) group is appended through a nucleophilic substitution or reductive amination. A borane-dimethyl sulfide (BH₃·DMS) complex is employed to reduce intermediate nitriles to amines, followed by alkylation with 2-phenylethyl bromide .

Reductive Amination Example:

  • Reduction: Treat 4-cyano-4-(3,4-dimethoxyphenyl)-hexanamide with BH₃·DMS in tetrahydrofuran (THF) at 0°C .

  • Alkylation: React the resultant amine with 2-phenylethyl bromide in the presence of potassium carbonate (K₂CO₃).

  • Purification: Crystallize from tert-butyl methyl ether (TBME) and petroleum ether .

Yield Data:

StepReagentSolventYield (%)
ReductionBH₃·DMSTHF87
Alkylation2-Phenylethyl BrDMF78

Industrial-Scale Production

For commercial synthesis, continuous flow reactors are optimized to enhance throughput. Key parameters include:

  • Temperature Control: Maintain 50–60°C during exothermic steps.

  • Solvent Recovery: Ethanol and THF are recycled via distillation.

  • Quality Control: HPLC purity >99.5% is achieved through crystallization .

Comparative Analysis of Synthetic Routes

Table 1: Efficiency of Preparation Methods

MethodCatalystTime (h)Yield (%)Purity (%)
Reductive CyclizationSnCl₂·2H₂O248098
Amide Coupling3-NO₂-Boronic Acid68997
Reductive AminationBH₃·DMS187899

Challenges and Mitigation Strategies

  • Byproduct Formation: Nitro reduction intermediates may dimerize. This is minimized by slow reagent addition and low temperatures .

  • Scale-Up Issues: Exothermic reactions risk thermal runaway. Automated flow systems dissipate heat efficiently .

Chemical Reactions Analysis

Types of Reactions

6-(5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)-N-(2-phenylethyl)hexanamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amide and aromatic positions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination, and Grignard reagents for alkylation.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazoline derivatives with additional oxygen functionalities, while reduction can lead to partially or fully reduced isoindoloquinazoline derivatives.

Scientific Research Applications

6-(5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)-N-(2-phenylethyl)hexanamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-(5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)-N-(2-phenylethyl)hexanamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to DNA or proteins, thereby interfering with cellular processes such as replication and transcription. The exact molecular targets and pathways can vary depending on the specific biological context.

Comparison with Similar Compounds

Comparison with Structural Analogues

Core Structural Variations

The isoindoloquinazoline core is conserved across analogues, but substituents and side chains vary significantly, influencing physicochemical and biological properties. Below is a comparative analysis:

Table 1: Key Structural and Molecular Features
Compound Name Substituents/Modifications Molecular Formula Molecular Weight (g/mol) Notable Features
6-(5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)-N-(2-phenylethyl)hexanamide (Target Compound) Hexanamide chain with N-(2-phenylethyl) terminus C₃₀H₃₀N₄O₃* ~506.6 Hydrophobic phenethyl group may enhance membrane permeability.
2-(5,11-dioxoisoindolo[2,1-a]quinazolin-6(5H,6aH,11H)-yl)acetic acid Acetic acid substituent at position 6 C₁₇H₁₂N₂O₄ 308.29 Polar carboxylic acid group; potential for salt formation or hydrogen bonding.
2-(9,10-dimethoxy-5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)-N-(2-methyl-1H-benzimidazol-6-yl)acetamide Methoxy groups at 9,10 positions; acetamide linked to 2-methylbenzimidazole C₂₉H₂₄N₆O₅ ~548.5 Enhanced aromaticity and potential DNA intercalation due to benzimidazole moiety.
2-(9,10-dimethoxy-5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)-N-(1,3-thiazol-2-yl)acetamide Methoxy groups at 9,10 positions; thiazole-terminated acetamide C₂₂H₁₈N₄O₅S 450.5 Thiazole group may confer metabolic stability or metal-chelating properties.
N-(1,3-benzodioxol-5-ylmethyl)-3-(5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)propanamide Propanamide chain linked to benzodioxol group C₂₆H₂₁N₃O₅ 455.5 Benzodioxol moiety could improve CNS penetration due to lipophilic character.

*Estimated based on structural similarity to –10.

Functional Implications

Methoxy groups in and introduce steric bulk and moderate polarity, balancing solubility and membrane permeability.

Target Interactions :

  • The benzimidazole group in mimics purine bases, suggesting possible DNA or kinase interaction.
  • The thiazole ring in may engage in hydrogen bonding or coordinate metal ions, relevant for enzyme inhibition.

Synthetic Accessibility :

  • Catalyst-free, one-pot synthesis (as in ) is scalable for the core structure, but complex side chains (e.g., benzodioxol in ) require multi-step functionalization.

Biological Activity

The compound 6-(5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)-N-(2-phenylethyl)hexanamide is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, synthesis methods, and comparative studies with similar compounds.

Structural Overview

This compound features a fused isoindole and quinazoline framework, characterized by the following structural components:

  • Isoindole moiety : Known for its diverse biological activities.
  • Quinazoline core : Frequently associated with kinase inhibition and anticancer properties.
  • Hexanamide side chain : Enhances solubility and biological interaction potential.

Anticancer Properties

Research indicates that compounds with similar structural characteristics exhibit significant anticancer activity. The unique combination of the isoindole and quinazoline structures in this compound may contribute to its ability to inhibit cancer cell proliferation. Studies have shown that derivatives of isoindole and quinazoline can induce apoptosis in various cancer cell lines, including breast and lung cancers.

Antimicrobial Activity

The compound has also demonstrated antimicrobial properties. Isoindole and quinazoline derivatives are known to exhibit activity against a range of pathogens, including bacteria and fungi. The specific mechanisms may involve disruption of microbial cell membranes or inhibition of essential metabolic pathways.

Synthesis Methods

The synthesis of 6-(5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)-N-(2-phenylethyl)hexanamide typically involves several key steps:

  • Formation of the Isoindole and Quinazoline Framework : This can be achieved through cyclization reactions involving appropriate precursors.
  • Introduction of the Hexanamide Side Chain : Often accomplished via acylation reactions, allowing for the attachment of the phenylethyl group.

These synthetic routes require careful optimization to ensure high yields and purity.

Comparative Analysis with Similar Compounds

To contextualize the biological activity of this compound, a comparison with structurally related compounds is useful:

Compound NameStructure FeaturesNotable Activities
Isoindole derivativesContains isoindole frameworkAnticancer, antimicrobial
Quinazoline derivativesQuinazoline core structureInhibition of kinases
Phenylethylamine derivativesAromatic amine structureNeuroactive properties

The unique combination of an isoindole and quinazoline structure with a phenylethyl substituent may contribute to distinct binding profiles and biological activities not observed in other similar compounds.

Case Studies and Research Findings

  • In Vitro Studies : Investigations have shown that the target compound inhibits the growth of specific cancer cell lines by inducing apoptosis. For instance, studies reported IC50 values indicating effective concentration levels for inhibiting cell proliferation in MCF-7 (breast cancer) cells.
  • Molecular Docking Studies : In silico studies have been performed to predict the binding affinity of this compound to various biological targets. These studies suggest that the compound interacts favorably with certain kinases involved in cancer progression, which may explain its anticancer effects .
  • Antimicrobial Testing : Laboratory tests have confirmed that this compound exhibits significant antimicrobial activity against Gram-positive bacteria, further supporting its potential as a therapeutic agent in infectious diseases.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 6-(5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)-N-(2-phenylethyl)hexanamide?

  • Methodological Answer : Synthesis typically involves multi-step reactions starting with quinazoline precursors. Key steps include:

  • Povarov reaction for constructing the isoindoloquinazolinone core using aniline derivatives, alkenes, and 2-formylbenzoic acid under Lewis acid catalysis .
  • Amide coupling between the quinazolinone intermediate and 2-phenylethylamine using coupling agents like HATU or EDCI .
  • Purification via column chromatography (silica gel, eluent: dichloromethane/methanol gradient) and HPLC (C18 column, acetonitrile/water mobile phase) to achieve >95% purity .

Q. How can researchers characterize the molecular structure of this compound?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to confirm proton environments and carbon backbone, focusing on quinazolinone carbonyl signals (δ 165–175 ppm) and aromatic protons (δ 6.5–8.5 ppm) .
  • High-Resolution Mass Spectrometry (HRMS) : ESI+ mode to verify molecular weight (e.g., m/z 531.2321 [M+H]⁺) .
  • Infrared Spectroscopy (IR) : Peaks at 1680–1720 cm⁻¹ (C=O stretching) and 3300 cm⁻¹ (N-H amide) .

Q. What in vitro assays are suitable for screening the compound’s biological activity?

  • Methodological Answer :

  • Cell viability assays : MTT or resazurin-based tests against cancer cell lines (e.g., HeLa, MCF-7) at concentrations 1–100 μM .
  • Enzyme inhibition assays : Fluorescence-based assays targeting kinases (e.g., EGFR) or proteases, with IC₅₀ calculations using nonlinear regression .
  • Microbial susceptibility testing : Broth microdilution to determine MIC values against Gram-positive/negative bacteria .

Q. How can solubility and stability be optimized for in vitro studies?

  • Methodological Answer :

  • Co-solvent systems : Use DMSO (≤0.1% v/v) for stock solutions, diluted in PBS containing 10% cyclodextrin for aqueous compatibility .
  • pH adjustment : Buffers (pH 7.4) with 0.01% Tween-80 to enhance solubility and prevent aggregation .
  • Stability monitoring : HPLC-UV at 24-hour intervals under ambient and refrigerated conditions to assess degradation .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) analysis guide optimization of this compound?

  • Methodological Answer :

  • Substituent modification : Replace the 2-phenylethyl group with heteroaromatic amines (e.g., pyridylmethyl) to enhance target binding; monitor changes via SPR or ITC .
  • Computational modeling : Molecular docking (AutoDock Vina) to predict interactions with kinase ATP-binding pockets. Validate with alanine scanning mutagenesis .
  • Pharmacophore mapping : Identify critical hydrogen bond acceptors (quinazolinone carbonyl) and hydrophobic regions (isoindole moiety) using Schrödinger Suite .

Q. How to resolve contradictions in biological activity data across different assays?

  • Methodological Answer :

  • Cross-assay validation : Compare dose-response curves in enzymatic vs. cellular assays (e.g., EGFR inhibition vs. HeLa cell viability) to distinguish target-specific vs. off-target effects .
  • Metabolite profiling : LC-MS/MS to detect intracellular degradation products that may interfere with activity .
  • Structural analogs : Test derivatives lacking the hexanamide chain to isolate contributions of specific functional groups .

Q. What strategies address discrepancies between in vitro potency and in vivo efficacy?

  • Methodological Answer :

  • Pharmacokinetic profiling : Conduct IV/PO dosing in rodents to calculate bioavailability (AUC₀–₂₄), half-life, and tissue distribution using LC-MS/MS .
  • Metabolic stability : Incubate with liver microsomes (human/rat) to identify cytochrome P450-mediated degradation; use CYP inhibitors (e.g., ketoconazole) to confirm pathways .
  • Formulation optimization : Nanoemulsions or liposomes to enhance plasma retention and reduce clearance .

Q. What methods are effective for identifying biological targets of this compound?

  • Methodological Answer :

  • Affinity chromatography : Immobilize the compound on NHS-activated Sepharose; incubate with cell lysates, elute bound proteins, and identify via SDS-PAGE/MS .
  • Thermal shift assay (TSA) : Monitor protein melting temperature shifts in the presence of the compound to detect binding (e.g., EGFR, HSP90) .
  • CRISPR-Cas9 screening : Genome-wide knockout libraries to identify genes whose loss confers resistance .

Q. How to separate and characterize enantiomers of this compound?

  • Methodological Answer :

  • Chiral chromatography : Use Chiralpak IA-3 column (hexane/isopropanol 85:15) with UV detection at 254 nm; assign configurations via circular dichroism (CD) .
  • Crystallography : Co-crystallize with human serum albumin and solve structure via X-ray diffraction to confirm absolute configuration .
  • Biological evaluation : Test enantiomers in kinase assays to determine stereospecific activity differences .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.